molecular formula C10H6Cl2N2O B1394324 4-(3-Chlorophenoxy)-2-chloropyrimidine CAS No. 1203546-24-0

4-(3-Chlorophenoxy)-2-chloropyrimidine

Cat. No.: B1394324
CAS No.: 1203546-24-0
M. Wt: 241.07 g/mol
InChI Key: UCAAAJBRFPWKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenoxy)-2-chloropyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorophenoxy group attached to the pyrimidine ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenoxy)-2-chloropyrimidine typically involves the reaction of 3-chlorophenol with 2,4-dichloropyrimidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenoxy)-2-chloropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidines.

    Oxidation Reactions: Formation of pyrimidine oxides.

    Reduction Reactions: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

4-(3-Chlorophenoxy)-2-chloropyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenoxy)-2-chloropyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenoxy)butyrate: Another chlorophenoxy compound with herbicidal properties.

    2-(3-Chlorophenoxy)propionate: Used in the synthesis of various organic compounds.

Uniqueness

4-(3-Chlorophenoxy)-2-chloropyrimidine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its dual chlorophenoxy and chloropyrimidine functionalities make it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-4-(3-chlorophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(6-7)15-9-4-5-13-10(12)14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAAAJBRFPWKIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chlorophenoxy)-2-chloropyrimidine
Reactant of Route 2
Reactant of Route 2
4-(3-Chlorophenoxy)-2-chloropyrimidine
Reactant of Route 3
Reactant of Route 3
4-(3-Chlorophenoxy)-2-chloropyrimidine
Reactant of Route 4
Reactant of Route 4
4-(3-Chlorophenoxy)-2-chloropyrimidine
Reactant of Route 5
Reactant of Route 5
4-(3-Chlorophenoxy)-2-chloropyrimidine
Reactant of Route 6
Reactant of Route 6
4-(3-Chlorophenoxy)-2-chloropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.